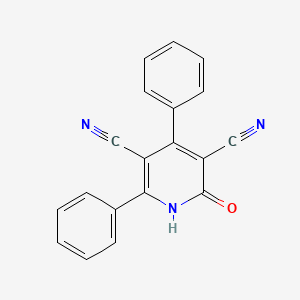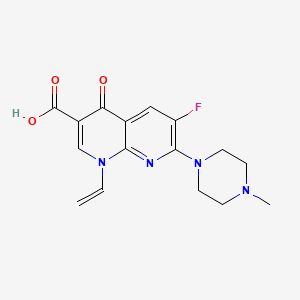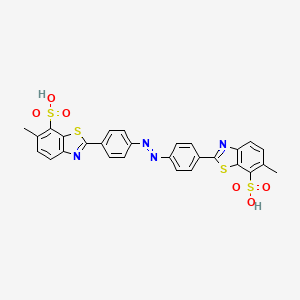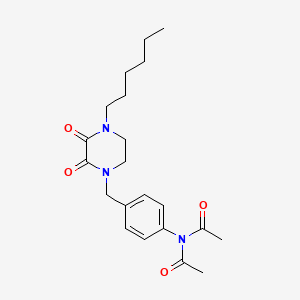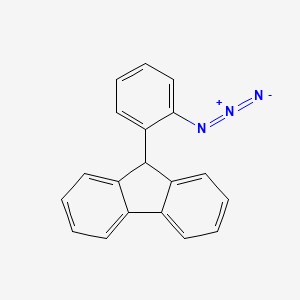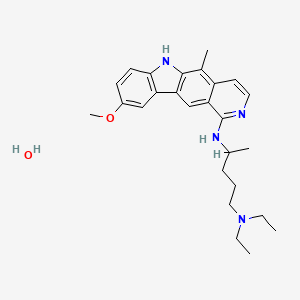
6H-Pyrido(4,3-b)carbazole, 1-((4-(diethylamino)-1-methylbutyl)amino)-9-methoxy-5-methyl-, hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6H-Pyrido(4,3-b)carbazole, 1-((4-(diethylamino)-1-methylbutyl)amino)-9-methoxy-5-methyl-, hydrate is a complex organic compound belonging to the class of pyridocarbazoles
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Pyrido(4,3-b)carbazole derivatives typically involves the cyclization of substituted indolin-3-ones. One common method includes the acid-catalyzed cyclization of 5-bromo- and 5-amino-2-{1-[3-(1-methoxyethyl)-4-pyridyl]ethylidene}-indolin-3-ones . This reaction is often carried out under oxidative conditions to facilitate ring closure, leading to the formation of the pyridocarbazole core structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
6H-Pyrido(4,3-b)carbazole derivatives undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halogens and alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyridocarbazoles .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: These compounds show promise as antitumor agents due to their ability to interact with DNA and inhibit topoisomerase enzymes.
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biology: Investigated for their role in modulating biological pathways and cellular processes.
Wirkmechanismus
The mechanism of action of 6H-Pyrido(4,3-b)carbazole derivatives involves their interaction with molecular targets such as DNA and enzymes. These compounds can intercalate into DNA, disrupting its structure and function. Additionally, they inhibit topoisomerase enzymes, leading to the accumulation of DNA breaks and ultimately cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ellipticine: A well-known pyridocarbazole with potent antitumor activity.
9-Methoxyellipticine: Another derivative with similar structural features and biological activity.
Uniqueness
6H-Pyrido(4,3-b)carbazole, 1-((4-(diethylamino)-1-methylbutyl)amino)-9-methoxy-5-methyl-, hydrate stands out due to its specific substitution pattern, which may confer unique biological properties and enhance its efficacy in certain applications .
Eigenschaften
CAS-Nummer |
74861-78-2 |
|---|---|
Molekularformel |
C26H36N4O2 |
Molekulargewicht |
436.6 g/mol |
IUPAC-Name |
1-N,1-N-diethyl-4-N-(9-methoxy-5-methyl-6H-pyrido[4,3-b]carbazol-1-yl)pentane-1,4-diamine;hydrate |
InChI |
InChI=1S/C26H34N4O.H2O/c1-6-30(7-2)14-8-9-17(3)28-26-23-16-22-21-15-19(31-5)10-11-24(21)29-25(22)18(4)20(23)12-13-27-26;/h10-13,15-17,29H,6-9,14H2,1-5H3,(H,27,28);1H2 |
InChI-Schlüssel |
FDROEDMWRTWEQU-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCCC(C)NC1=NC=CC2=C(C3=C(C=C21)C4=C(N3)C=CC(=C4)OC)C.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[Hydroxy(2-methoxyphenyl)methylidene]cyclohexane-1,3-dione](/img/structure/B14440500.png)
